2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonamide
Description
2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonamide is a sulfonamide-functionalized imidazole derivative characterized by a 1-methyl-substituted imidazole ring linked to an ethane-sulfonamide group. Applications may include catalysis or pharmaceutical intermediates, as imidazole derivatives are frequently employed in enantioselective reactions and medicinal chemistry .
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-9-4-3-8-6(9)2-5-12(7,10)11/h3-4H,2,5H2,1H3,(H2,7,10,11) |
InChI Key |
QGHGVVMOMWIOAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonamide typically involves the reaction of 1-methylimidazole with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitutions under controlled conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF at 60–80°C, yielding N-alkylated derivatives. For example, treatment with ethyl bromoacetate produces N-(carbethoxymethyl)sulfonamide derivatives.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C, forming N-acylsulfonamides. Yields range from 65% to 85%, depending on steric hindrance .
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, 70°C, 6h | N-Methylsulfonamide derivative | 78 | |
| Acetyl chloride | CH₂Cl₂, 0°C, 2h | N-Acetylsulfonamide | 72 |
Hydrolysis Reactions
The sulfonamide undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with concentrated HCl (6M) at reflux converts the sulfonamide to ethanesulfonic acid and 1-methylimidazole-2-carboxamide.
-
Basic Hydrolysis : Treatment with NaOH (2M) at 80°C cleaves the sulfonamide bond, yielding sodium ethanesulfonate and 1-methylimidazole-2-amine .
Metal Complexation
The imidazole nitrogen coordinates with transition metals, forming stable complexes:
-
Zinc Coordination : In enzymatic studies, the imidazole ring binds Zn²⁺ ions at a distance of 2.0 Å through its τ-nitrogen, mimicking natural metalloenzyme interactions .
-
Copper Complexes : Reacts with CuCl₂ in ethanol to form a blue tetrahedral complex, characterized by UV-Vis absorption at 620 nm and ESR signals indicative of Cu²⁺ .
Condensation and Cyclization Reactions
The compound participates in cyclocondensation with carbonyl-containing reagents:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form imine-linked derivatives. These intermediates further cyclize under microwave irradiation to yield imidazolidinone derivatives .
-
Heterocyclic Synthesis : Condenses with ethyl cyanoacetate in a one-pot El-Saghier reaction to form bis-imidazole derivatives, achieving yields up to 87% .
Table 2: Condensation Reactions and Outcomes
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 4h | Imidazolidinone derivative | 65 | |
| Ethyl cyanoacetate | Neat, 70°C, 2h | Bis-imidazole derivative | 87 |
Electrophilic Aromatic Substitution
The electron-rich imidazole ring undergoes electrophilic substitution:
-
Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) at 0°C to introduce nitro groups at the C4 position of the imidazole ring.
-
Sulfonation : Treatment with fuming sulfuric acid produces sulfonated derivatives, though competing hydrolysis of the sulfonamide group limits yields.
Biological Activity and Enzyme Interactions
While not strictly a chemical reaction, the compound’s interaction with biological targets informs its reactivity:
-
Enzyme Inhibition : Acts as a competitive inhibitor of dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), with an IC₅₀ of 56 nM reported .
-
Antimicrobial Activity : Derivatives show MIC values of 12.5 µg/mL against Staphylococcus aureus due to sulfonamide-mediated folate pathway disruption .
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
(1-Ethyl-1H-imidazol-2-yl)methanesulfonamide
Structural Differences :
- Imidazole substituent : Ethyl group at position 1 vs. methyl in the target compound.
- Sulfonamide position : Methanesulfonamide (-CH2SO2NH2) attached directly to the imidazole vs. ethane-sulfonamide (-CH2CH2SO2NH2) in the target.
Implications : - The ethane linker in the target compound may enhance conformational flexibility, influencing interactions in catalytic or biological systems.
Molecular Formula : Both share C6H11N3O2S, but structural isomerism leads to distinct properties .
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl methanesulfonate
Structural Differences :
- Functional groups : Methanesulfonate ester (-SO3CH3) vs. sulfonamide (-SO2NH2) in the target.
- Substituents : Nitro group at position 5 and methyl at position 2 on the imidazole vs. methyl at position 1 in the target.
Implications : - The nitro group is electron-withdrawing, reducing imidazole basicity and altering reactivity in electrophilic substitutions.
- The sulfonate ester lacks hydrogen-bond donors, reducing intermolecular interactions compared to the sulfonamide .
(E)-4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pent-2-en-1-one
Structural Differences :
- Functional group : Ketone vs. sulfonamide.
- Backbone: Conjugated enone system vs. ethane-sulfonamide chain. Implications:
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol Derivatives
Structural Differences :
- Substituents : Styryl and nitro groups vs. methyl and sulfonamide in the target.
- Functional group : Alcohol (-OH) vs. sulfonamide.
Implications :
Data Table: Key Structural and Functional Comparisons
| Compound Name | Imidazole Substituents | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 1-Methyl | Ethane-sulfonamide | C6H11N3O2S | 189.24 | High H-bond capacity, flexible linker |
| (1-Ethyl-1H-imidazol-2-yl)methanesulfonamide | 1-Ethyl | Methanesulfonamide | C6H11N3O2S | 189.24 | Increased lipophilicity, steric bulk |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl methanesulfonate | 2-Methyl, 5-nitro | Methanesulfonate | C7H11N3O5S | 249.25 | Electron-withdrawing nitro group, ester |
| (E)-4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pent-2-en-1-one | 1-Methyl | Ketone | C11H16N2O | 192.26 | Electrophilic ketone, conjugated system |
Research Findings and Implications
- Hydrogen Bonding : The sulfonamide group in the target compound enables stronger intermolecular interactions (N-H···O) compared to sulfonate esters (C-H···O), influencing crystal packing and solubility .
- Steric and Electronic Effects : Ethyl substituents increase steric hindrance but reduce solubility, whereas nitro groups decrease electron density on the imidazole ring, altering reactivity .
Biological Activity
2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring bonded to an ethane sulfonamide group, which contributes to its biological properties. The presence of the sulfonamide moiety is significant as it is a common functional group in many pharmaceuticals, enhancing solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. For instance, studies have shown that similar compounds can inhibit farnesyltransferase, an enzyme involved in protein prenylation, which is crucial for cell signaling and growth .
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by mimicking para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis. This mechanism has been extensively studied in other sulfonamide derivatives .
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For example:
- In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values indicated significant inhibition of cell viability, suggesting potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 12.5 |
| This compound | MCF-7 | 15.0 |
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
Several case studies highlight the therapeutic applications of sulfonamides:
- Cancer Treatment : A study focused on a series of imidazole-based sulfonamides showed promising results in inhibiting tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Inhibition of Enzymatic Activity : Research on farnesyltransferase inhibitors demonstrated that compounds similar to this compound effectively reduced tumor cell proliferation by disrupting critical signaling pathways involved in cancer progression .
Q & A
Q. What are the common synthetic routes for preparing 2-(1-Methyl-1H-imidazol-2-yl)ethane-1-sulfonamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves sulfonylation of the imidazole moiety. A representative approach includes reacting 1-methyl-1H-imidazole with ethanesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions. Post-reaction purification via crystallization from acetic acid/water mixtures (1:1) can yield 12–60% depending on substituents and stoichiometry. Optimization strategies include:
- Temperature control: Low temperatures reduce decomposition of reactive intermediates.
- Solvent selection: Pyridine acts as both solvent and catalyst, neutralizing HCl byproducts.
- Chlorosulfonic acid use: For introducing sulfonyl groups, precise stoichiometry and inert conditions (e.g., dry N₂ atmosphere) are critical .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., imidazole C-H protons at δ 7.2–7.5 ppm, sulfonamide S-O signals).
- ESI–MS: Verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- ATR FT-IR: Identifies sulfonamide S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹).
- Elemental analysis: Confirms purity (>95% C, H, N, S content).
- X-ray crystallography: SHELX programs refine crystal structures, resolving bond lengths and angles .
Q. What are the key considerations for handling and storing this compound to ensure stability during experimental workflows?
Methodological Answer:
- Storage: Airtight containers at –20°C, desiccated to prevent hygroscopic degradation.
- Decomposition risks: Avoid prolonged exposure to strong acids/bases, which may hydrolyze the sulfonamide group.
- Safety protocols: While the compound’s SDS indicates no acute hazards, related imidazole derivatives may require fume hood use during synthesis to manage volatile byproducts (e.g., SOCl₂) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Analog synthesis: Modify substituents on the imidazole ring (e.g., methyl to ethyl) or sulfonamide linker (e.g., ethane to propane).
- Biological assays: Test analogs against target enzymes (e.g., H. pylori urease or antiglycation pathways) using dose-response curves and IC₅₀ calculations.
- Computational docking: Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to active sites, guiding rational design .
Q. What methodologies are recommended for investigating the catalytic or mechanistic roles of this compound in organometallic reactions?
Methodological Answer:
- Catalyst design: Incorporate the sulfonamide-imidazole motif into manganese-PNN pincer complexes for hydrogenation studies.
- Kinetic monitoring: Use in situ NMR or GC-MS to track substrate conversion and intermediate formation.
- Isotopic labeling: ²H or ¹³C isotopes in the sulfonamide group can elucidate mechanistic pathways via kinetic isotope effects (KIEs) .
Q. How should conflicting data regarding the compound’s reactivity or biological activity be systematically addressed in the literature?
Methodological Answer:
- Reproducibility checks: Standardize solvent systems (e.g., DMF vs. acetonitrile) and purity assessments (HPLC ≥98%).
- Orthogonal assays: Validate bioactivity using multiple models (e.g., cell-free enzyme assays vs. cell-based cytotoxicity tests).
- Impurity profiling: LC-MS identifies byproducts (e.g., unreacted sulfonyl chloride) that may skew biological results .
Q. What advanced crystallization techniques can improve the resolution of X-ray structures for this sulfonamide derivative?
Methodological Answer:
- Crystal optimization: Use vapor diffusion (e.g., n-heptane in DCM) to grow single crystals.
- Data collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) at 100 K minimizes thermal motion artifacts.
- Refinement: SHELXL adjusts hydrogen atom positions and anisotropic displacement parameters, achieving R-factors <5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
